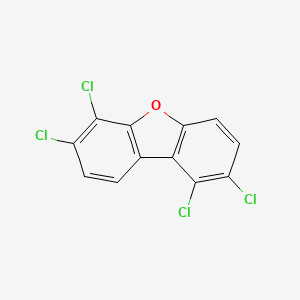

1,2,6,7-Tetrachlorodibenzofuran

Descripción general

Descripción

Métodos De Preparación

1,2,6,7-Tetrachlorodibenzofuran is not purposefully manufactured but is formed as a by-product in various industrial processes. These processes include the production of chlorinated pesticides, where intermolecular condensation of ortho-chlorophenols occurs . Additionally, intramolecular cyclization reactions of predibenzofurans and thermal waste treatment processes involving combustion and pyrolysis of organochlorine or non-chlorinated organic compounds in the presence of chlorides also result in the formation of polychlorinated dibenzofurans .

Análisis De Reacciones Químicas

1,2,6,7-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Reduction: Specific reduction reactions are less documented, but general reduction conditions may apply.

Substitution: Nucleophilic aromatic substitution reactions are common, especially with reagents like hydrogen peroxide and its anion.

Aplicaciones Científicas De Investigación

1,2,6,7-Tetrachlorodibenzofuran is primarily studied for its environmental impact and toxicological properties. It is used in research to understand the behavior of persistent organic pollutants and their effects on human health and the environment . Studies focus on its interaction with the aryl hydrocarbon receptor, which plays a role in mediating toxic effects .

Mecanismo De Acción

The compound exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding leads to the activation of genes involved in various biological processes, including xenobiotic metabolism and immune response . The activation of the aryl hydrocarbon receptor can result in toxic effects, including immunotoxicity and carcinogenicity .

Comparación Con Compuestos Similares

1,2,6,7-Tetrachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran . These compounds share structural similarities and toxicological properties. the specific positions of chlorine atoms can influence their toxicity and environmental persistence . Other similar compounds include various dichlorodibenzofurans and trichlorodibenzofurans, which differ in the number and positions of chlorine atoms .

Actividad Biológica

1,2,6,7-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is structurally related to polychlorinated dibenzodioxins (PCDDs) and polychlorinated biphenyls (PCBs). This compound has garnered attention due to its environmental persistence and potential biological effects. This article explores the biological activity of TCDF, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

TCDF is a persistent organic pollutant that can accumulate in the food chain. It is primarily formed as a byproduct during the combustion of chlorinated organic materials. The chemical structure of TCDF allows it to interact with biological systems, particularly through the aryl hydrocarbon receptor (AhR), leading to various toxicological effects.

Interaction with Aryl Hydrocarbon Receptor (AhR)

TCDF exerts its biological effects primarily through the activation of the AhR. This receptor is a transcription factor that regulates gene expression in response to environmental pollutants. Upon binding with TCDF, AhR translocates to the nucleus and initiates the transcription of genes involved in xenobiotic metabolism, cell proliferation, and immune responses.

Key Effects of TCDF on Biological Systems:

- Gene Expression Modulation: TCDF alters the expression of numerous genes involved in detoxification processes, inflammation, and cell cycle regulation.

- Immunotoxicity: Exposure to TCDF has been linked to immunosuppressive effects in various animal models, leading to decreased immune responses and increased susceptibility to infections.

- Carcinogenic Potential: Long-term exposure to TCDF has been associated with an increased risk of cancer in laboratory animals.

Acute and Chronic Toxicity

TCDF exhibits a wide range of toxicological effects depending on the dose and duration of exposure. Studies have demonstrated that:

- Acute Exposure: High doses can lead to acute toxicity characterized by symptoms such as weight loss, liver damage, and immune dysfunction.

- Chronic Exposure: Long-term exposure has been linked to carcinogenesis, particularly liver and lung cancers in animal studies.

Data Table: Summary of Toxicological Findings

| Study Type | Species | Dose (µg/kg) | Key Findings |

|---|---|---|---|

| Acute Toxicity | Rats | 0.1 - 25 | Increased liver weights; thymic atrophy |

| Chronic Toxicity | Mice | 0.05 - 2.0 | Liver tumors; immune suppression |

| Immunotoxicity | Mice | 0.5 | Reduced antibody production; altered T-cell responses |

Case Study 1: Immunosuppressive Effects

A study conducted on mice exposed to TCDF revealed significant alterations in immune function. Mice treated with TCDF showed a marked reduction in CD8+ T-cell populations following viral infection. This suggests that TCDF may impair T-cell-mediated immunity, increasing susceptibility to infections such as influenza .

Case Study 2: Carcinogenic Potential

Longitudinal studies on rats exposed to TCDF demonstrated an increased incidence of liver tumors. Female rats exposed subcutaneously developed hepatocellular carcinomas after prolonged exposure at low doses (0.1 µg/kg body weight per day), indicating a dose-response relationship for carcinogenic effects .

Propiedades

IUPAC Name |

1,2,6,7-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-6-3-4-8-9(10(6)15)5-1-2-7(14)11(16)12(5)17-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEWYHHKDYUYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C=CC(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003707 | |

| Record name | 1,2,6,7-Tetrachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55722-27-5, 83704-25-0 | |

| Record name | Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055722275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6,7-Tetrachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90232K9SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.